N-cyclopentyl-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-cyclopentyl-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a pyridazine derivative featuring a 4-methoxyphenyl substituent at the 6-position of the pyridazine ring, a sulfanyl (-S-) linker at the 3-position, and an N-cyclopentyl acetamide moiety. This compound belongs to a class of sulfur-containing heterocycles with demonstrated bioactivity, including antimicrobial and enzyme inhibitory properties.
Properties
IUPAC Name |
N-cyclopentyl-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-23-15-8-6-13(7-9-15)16-10-11-18(21-20-16)24-12-17(22)19-14-4-2-3-5-14/h6-11,14H,2-5,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDYDOCTVXMTSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs (pyridazine core, sulfanyl-acetamide linker, and aryl substituents). Data are derived from synthetic, crystallographic, and bioactivity studies.
Table 1: Structural and Physical Properties
*Calculated molecular formula: C₁₈H₂₁N₃O₂S (cyclopentyl: C₅H₉; pyridazine + 4-methoxyphenyl: C₁₁H₁₀N₂O; sulfanyl-acetamide: C₂H₄NOS).
Key Comparative Analysis
Structural Modifications and Physicochemical Effects
4-Methoxyphenyl vs. 4-Ethylphenyl () :
- The target’s methoxy group introduces polarity, likely improving aqueous solubility compared to the ethyl group in the analog (C₁₉H₂₃N₃OS) . However, the ethyl group may enhance lipophilicity, favoring blood-brain barrier penetration.
- Methoxy’s electron-donating nature could stabilize the pyridazine ring via resonance, affecting reactivity or binding to biological targets.
N-Substituent Effects :
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